Inavolisib

Description

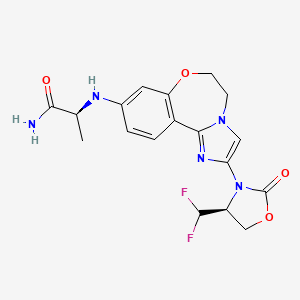

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[2-[(4S)-4-(difluoromethyl)-2-oxo-1,3-oxazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]amino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N5O4/c1-9(16(21)26)22-10-2-3-11-13(6-10)28-5-4-24-7-14(23-17(11)24)25-12(15(19)20)8-29-18(25)27/h2-3,6-7,9,12,15,22H,4-5,8H2,1H3,(H2,21,26)/t9-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEUNORSOZVTOL-CABZTGNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4C(COC4=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4[C@@H](COC4=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060571-02-8 | |

| Record name | Inavolisib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2060571028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GDC-0077 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15275 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | INAVOLISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4C1UY2NYH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inavolisib (also known as GDC-0077) is a first-in-class, orally bioavailable, small-molecule inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform. It possesses a unique dual mechanism of action, combining potent, ATP-competitive inhibition of the kinase domain with the selective degradation of the mutant p110α protein, the catalytic subunit of PI3Kα encoded by the PIK3CA gene. This dual action results in profound and sustained suppression of the PI3K/AKT/mTOR signaling pathway, which is a critical driver of cell growth, proliferation, and survival in many cancers. Activating mutations in PIK3CA are among the most common oncogenic drivers, particularly in hormone receptor-positive (HR+), HER2-negative breast cancer. This compound's high selectivity for mutant PI3Kα over its wild-type counterpart and other PI3K isoforms provides a wider therapeutic window, leading to a more manageable safety profile compared to earlier-generation pan-PI3K inhibitors. This guide provides an in-depth review of the molecular mechanism, pharmacological properties, and key experimental data that define this compound as a targeted therapeutic agent.

Core Mechanism of Action

This compound's primary pharmacological activity is the disruption of the PI3K/AKT/mTOR signaling cascade, a pathway central to tumor cell growth and survival.[1] Its mechanism is twofold, distinguishing it from other PI3Kα inhibitors.

ATP-Competitive Inhibition of PI3Kα

This compound binds with high potency to the ATP-binding site within the catalytic p110α subunit of PI3Kα.[2] This reversible, competitive inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] The reduction in cellular PIP3 levels prevents the recruitment of pleckstrin homology (PH) domain-containing proteins, such as AKT and PDK1, to the cell membrane, thereby blocking their activation and halting downstream signaling.[1]

Selective Degradation of Mutant p110α

A unique and critical feature of this compound is its ability to induce the selective, proteasome-mediated degradation of the mutant p110α protein, while having minimal effect on the wild-type protein.[2][3][4] This degradation leads to a more profound and durable inhibition of the PI3K pathway than kinase inhibition alone.[2][5] This selective degradation of the oncoprotein may contribute to an improved therapeutic index.[6] The exact molecular interactions driving this degradation are linked to conformational changes in the mutant protein upon inhibitor binding, which are recognized by the cellular ubiquitin-proteasome machinery.[7]

The following diagram illustrates the dual mechanism of this compound.

Quantitative Pharmacological Data

This compound's pharmacological profile is characterized by high potency and selectivity.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Reference |

| PI3Kα (mutant) IC50 | 0.038 ± 0.003 nM | [2] |

| Selectivity vs. PI3Kβ | >300-fold | [2][8] |

| Selectivity vs. PI3Kδ | 361-fold | [2][5] |

| Selectivity vs. PI3Kγ | >300-fold | [2][8] |

| Selectivity vs. mTOR | >2000-fold | [5] |

Table 2: Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME)

| Parameter | Species / System | Value | Reference |

| Permeability (Papp) | MDCK Cells | 1.9 x 10-6 cm/s | [8][9] |

| Metabolic Stability | Human Hepatocytes | Stable | [8][9] |

| Oral Bioavailability | Mouse | 57.5% - 100% | [8][9] |

| Efflux Substrate | P-gp & BCRP | Yes | [8][9] |

Table 3: Clinical Efficacy (Phase III INAVO120 Trial)

This compound + Palbociclib + Fulvestrant vs. Placebo + Palbociclib + Fulvestrant in PIK3CA-mutated, HR+/HER2- Advanced Breast Cancer

| Endpoint | This compound Arm | Placebo Arm | Hazard Ratio (95% CI) | Reference |

|---|---|---|---|---|

| Median Progression-Free Survival (PFS) | 17.2 months | 7.3 months | 0.42 (0.32 - 0.55) | [10][11] |

| Median Overall Survival (OS) | 34.0 months | 27.0 months | 0.67 (0.48 - 0.94) | [10] |

| Objective Response Rate (ORR) | 62.7% | 28.0% | N/A |[10] |

PI3K/AKT/mTOR Signaling Pathway

The PI3K pathway is a primary signaling node downstream of receptor tyrosine kinases (RTKs) that governs essential cellular processes. The diagram below outlines the canonical pathway and highlights the intervention point of this compound.

References

- 1. This compound | GDC-0077 | PI3K Inhibitor | Apoptosis | TargetMol [targetmol.com]

- 2. cuba.dialogoroche.com [cuba.dialogoroche.com]

- 3. RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (this compound) Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of GDC-0077 (this compound) ... | Article | H1 Connect [archive.connect.h1.co]

- 5. medchemexpress.com [medchemexpress.com]

- 6. RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (this compound) Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of GDC-0077 (this compound), a Highly Selective Inhibitor and Degrader of Mutant PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Phase I, Open-Label, Dose-Escalation Study Evaluating the Safety, Tolerability, and Pharmacokinetics of GDC-0077 as a Single Agent in Patients with Locally Advanced or Metastatic PIK3CA-Mutant Solid Tumors and in Combination with Endocrine and Targeted Therapies in Patients with Locally Advanced or Metastatic PIK3CA-Mutant Breast Cancer | Dana-Farber Cancer Institute [dana-farber.org]

- 10. Phase I/Ib Trial of this compound Plus Palbociclib and Endocrine Therapy for PIK3CA-Mutated, Hormone Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced or Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Abstract OT1-08-04: A first-in-human phase Ia dose escalation study of GDC-0077, a p110a-selective and mutant-degrading PI3K inhibitor, in patients withPIK3CA-mutant solid tumors | Semantic Scholar [semanticscholar.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inavolisib (formerly GDC-0077) is an investigational, orally available, potent, and highly selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform. It represents a significant advancement in the targeted therapy of cancers harboring activating mutations in the PIK3CA gene, which are prevalent in various solid tumors, particularly breast cancer. What sets this compound apart is its dual mechanism of action: not only does it inhibit the kinase activity of PI3Kα, but it also promotes the degradation of the mutant p110α protein, the catalytic subunit of PI3Kα. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound.

Discovery and Optimization

The development of this compound was driven by the need for a PI3Kα inhibitor with an improved therapeutic window compared to earlier pan-PI3K inhibitors, which were often limited by toxicities due to off-target effects on other PI3K isoforms. The discovery process, led by Genentech, focused on designing a molecule with high selectivity for PI3Kα over other Class I PI3K isoforms (β, δ, and γ).

Structure-based design was instrumental in optimizing a series of benzoxazepin-oxazolidinone ATP-competitive inhibitors.[1] This approach focused on enhancing interactions within the PI3Kα binding site to achieve high isoform selectivity. Further optimization of physicochemical properties was undertaken to improve permeability, reduce clearance, and increase overall bioavailability, ultimately leading to the identification of this compound (GDC-0077).[2]

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism that potently and selectively targets mutant PI3Kα.

-

Inhibition of Kinase Activity: this compound is an ATP-competitive inhibitor that binds to the kinase domain of the p110α catalytic subunit of PI3Kα. This binding event blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. Inhibition of the PI3K/AKT signaling cascade ultimately leads to decreased cell proliferation and increased apoptosis in cancer cells with activating PIK3CA mutations.[3][4]

-

Degradation of Mutant p110α: A unique and critical feature of this compound is its ability to induce the selective, proteasome-dependent degradation of the mutant p110α protein.[1][2] This degradation is more pronounced for mutant p110α compared to the wild-type protein, contributing to a wider therapeutic index.[4] By promoting the degradation of the oncogenic driver, this compound leads to a more sustained and durable inhibition of the PI3K pathway.[3]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that regulates cell growth, proliferation, survival, and metabolism. In cancers with PIK3CA mutations, this pathway is constitutively active, driving tumorigenesis. This compound's inhibition of PI3Kα is a key intervention point in this pathway.

Preclinical Data

A summary of the key preclinical data for this compound is presented in the tables below.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Reference |

| PI3Kα IC50 | 0.038 ± 0.003 nM | [4] |

| Selectivity vs. PI3Kβ | >300-fold | [4] |

| Selectivity vs. PI3Kδ | >300-fold | [4] |

| Selectivity vs. PI3Kγ | >300-fold | [4] |

| Selectivity vs. PIKK family | >2000-fold | [4] |

Table 2: Preclinical In Vitro ADME Properties of this compound

| Parameter | Value | Species | Reference |

| Permeability (MDCK cells) | 1.9 x 10-6 cm/s | Canine | [5][6] |

| P-gp Substrate | Yes | N/A | [5][6] |

| BCRP1 Substrate | Yes | N/A | [5][6] |

| Metabolic Stability | Stable | Human, Mouse, Monkey, Dog, Rat | [5][6] |

Table 3: Preclinical In Vivo Pharmacokinetics of this compound

| Parameter | Mouse | Rat | Dog | Monkey | Reference |

| Systemic Clearance | Low | High | Low | Low | [5][6] |

| Oral Bioavailability | 57.5% - 100% | 57.5% - 100% | 57.5% - 100% | 57.5% - 100% | [5][6] |

Clinical Development

This compound has undergone extensive clinical evaluation, primarily in patients with PIK3CA-mutated, hormone receptor-positive (HR+), HER2-negative advanced breast cancer.

Phase I/Ib Study (GO39374)

A Phase I/Ib dose-escalation study (NCT03006172) evaluated the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in combination with standard-of-care therapies (palbociclib plus letrozole or fulvestrant). The study demonstrated a manageable safety profile and promising, durable preliminary anti-tumor activity, supporting further evaluation in a Phase III trial.[7]

Phase III Study (INAVO120)

The INAVO120 trial (NCT04191499) was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of this compound in combination with palbociclib and fulvestrant in patients with PIK3CA-mutated, HR+, HER2- locally advanced or metastatic breast cancer whose disease had progressed during or within 12 months of completing adjuvant endocrine therapy.[8][9]

Table 4: Key Efficacy Results from the INAVO120 Trial

| Endpoint | This compound + Palbociclib + Fulvestrant | Placebo + Palbociclib + Fulvestrant | Hazard Ratio (95% CI) | p-value | Reference |

| Median Progression-Free Survival (PFS) | 15.0 months | 7.3 months | 0.43 (0.32-0.59) | <0.0001 | [8] |

| Objective Response Rate (ORR) | 58.4% | 25.0% | N/A | N/A | [9] |

The INAVO120 study met its primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in progression-free survival for the this compound-containing regimen.[8] Based on these positive results, the U.S. Food and Drug Administration (FDA) granted Breakthrough Therapy Designation to this compound for this indication and subsequently approved the combination on October 10, 2024.[8][9]

Experimental Protocols

Detailed methodologies for key experiments are crucial for understanding and replicating the findings. Below are summaries of the protocols used in the preclinical evaluation of this compound.

PI3Kα Enzymatic Assay

The inhibitory activity of this compound against PI3Kα was determined using a biochemical assay that measures the conversion of ATP to ADP.

-

Assay Principle: The ADP-Glo™ Kinase Assay was used to quantify the amount of ADP produced, which is directly proportional to the kinase activity.

-

Procedure:

-

Recombinant PI3Kα enzyme was incubated with a lipid substrate (PIP2).

-

This compound at various concentrations was added to the reaction mixture.

-

The kinase reaction was initiated by the addition of ATP.

-

After a defined incubation period, the ADP-Glo™ reagent was added to terminate the kinase reaction and deplete the remaining ATP.

-

A kinase detection reagent was then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

-

The luminescence was measured using a plate reader, and the IC50 values were calculated from the dose-response curves.

-

Cell Proliferation and Viability Assays

The effect of this compound on the proliferation and viability of cancer cell lines was assessed using ATP-based assays.

-

Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay was used to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

-

Procedure:

-

PIK3CA-mutant and wild-type breast cancer cell lines were seeded in 96-well plates.

-

Cells were treated with a range of concentrations of this compound or vehicle control.

-

After a 4-day incubation period, the CellTiter-Glo® reagent was added to the wells.

-

The plate was incubated to allow for cell lysis and stabilization of the luminescent signal.

-

Luminescence was measured, and the IC50 values for cell viability were determined.

-

Western Blotting for Pathway Analysis

Western blotting was employed to assess the effect of this compound on the phosphorylation of key downstream effectors in the PI3K pathway, such as AKT and PRAS40.

-

Procedure:

-

Cancer cell lines were treated with this compound or vehicle control for specified durations.

-

Cells were lysed, and protein concentrations were determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies specific for phosphorylated AKT (pAkt), phosphorylated PRAS40 (pPRAS40), total AKT, total PRAS40, and a loading control (e.g., β-actin).

-

After washing, the membrane was incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Mutant p110α Degradation Assay

The degradation of mutant p110α was investigated using Western blotting and ubiquitin pull-down assays.

-

Western Blotting for Degradation:

-

PIK3CA-mutant cell lines were treated with this compound over a time course.

-

Cell lysates were prepared and analyzed by Western blotting using an antibody specific for p110α to observe the reduction in protein levels over time.

-

-

Ubiquitin Pull-Down Assay:

-

Cells were treated with this compound in the presence or absence of a proteasome inhibitor (e.g., MG132).

-

Cell lysates were incubated with a reagent that specifically binds to ubiquitinated proteins (e.g., TUBE1).

-

The captured ubiquitinated proteins were then analyzed by Western blotting with an anti-p110α antibody to detect ubiquitinated forms of the protein.

-

Breast Cancer Xenograft Models

The in vivo efficacy of this compound was evaluated in mouse xenograft models using human breast cancer cell lines.

-

Procedure:

-

Female immunodeficient mice (e.g., nude mice) were subcutaneously implanted with PIK3CA-mutant human breast cancer cells (e.g., KPL-4).[5][6]

-

Once tumors reached a specified volume, the mice were randomized into treatment groups.

-

This compound was administered orally, once daily, at various doses.

-

Tumor volume and body weight were measured regularly throughout the study.

-

At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blotting for pAkt levels) and histological examination.

-

Experimental Workflow for Preclinical Evaluation

Conclusion

This compound is a promising new targeted therapy for patients with PIK3CA-mutated cancers. Its high selectivity for PI3Kα and its unique ability to induce the degradation of the mutant oncoprotein represent a significant step forward in the development of PI3K pathway inhibitors. The robust preclinical data and the compelling clinical efficacy demonstrated in the INAVO120 trial underscore the potential of this compound to become a new standard of care for this patient population. Further clinical investigations are ongoing to explore the full potential of this compound in various cancer types and in combination with other anti-cancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. esmo.org [esmo.org]

- 5. Preclinical assessment of the PI3Kα selective inhibitor this compound and prediction of its pharmacokinetics and efficacious dose in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound-Based Therapy in PIK3CA-Mutated Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inavolisib (formerly GDC-0077) is a potent, orally bioavailable, and highly selective small-molecule inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform.[1][2][3][4] It is distinguished by its dual mechanism of action: not only does it competitively inhibit the ATP-binding site of PI3Kα, but it also uniquely promotes the degradation of the mutated p110α catalytic subunit, the protein encoded by the PIK3CA gene.[5][6][7][8] This leads to a sustained and profound suppression of the PI3K/AKT/mTOR signaling pathway, which is a critical driver of cell growth, proliferation, and survival in many cancers.[8][9][10] Approved by the FDA in October 2024 under the brand name Itovebi, this compound is indicated for the treatment of patients with PIK3CA-mutated, hormone receptor (HR)-positive, HER2-negative advanced or metastatic breast cancer, in combination with palbociclib and fulvestrant.[6][7][11] Its high selectivity for mutant PI3Kα over wild-type and other PI3K isoforms is designed to widen the therapeutic window and minimize toxicities often associated with pan-PI3K inhibitors.[12][13][14]

Chemical Identity and Physicochemical Properties

This compound is a synthetic organic compound belonging to the benzoxazepin-oxazolidinone class.[13] Its chemical structure and key identifiers are detailed below.

(Image Source: PubChem CID 124173720)

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | (2S)-2-[[2-[(4S)-4-(difluoromethyl)-2-oxo-1,3-oxazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][11][15]benzoxazepin-9-yl]amino]propanamide | [5][11] |

| CAS Number | 2060571-02-8 | [1][5] |

| Molecular Formula | C₁₈H₁₉F₂N₅O₄ | [11][15][16] |

| SMILES | C--INVALID-LINK--NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4--INVALID-LINK--C(F)F | [1][5] |

| InChIKey | SGEUNORSOZVTOL-CABZTGNLSA-N | [5][17] |

Table 2: Physicochemical and Pharmacokinetic Properties

| Property | Value | Reference(s) |

| Molecular Weight | 407.37 g/mol | [1][15] |

| Appearance | White to off-white, greyish pink, greyish orange, or greyish yellow powder | [15] |

| Solubility | pH-dependent aqueous solubility (greatest at low pH). Soluble in DMSO (81-240 mg/mL). | [2][4][15] |

| Oral Bioavailability | 76% | [6][12] |

| Tmax (Time to Peak) | ~3 hours | [12] |

| Plasma Protein Binding | 37% | [5][6] |

| Volume of Distribution (Vd) | 155 L | [6][12] |

| Elimination Half-Life | 15 hours | [6][12] |

| Clearance | 8.8 L/h | [6][12] |

| Metabolism | Primarily via hydrolysis; minimal metabolism by CYP3A enzymes. | [6] |

| Excretion | 49% in urine (40% unchanged), 48% in feces (11% unchanged) | [6][12] |

Mechanism of Action and Signaling Pathway

This compound's primary target is the p110α catalytic subunit of PI3Kα, a crucial enzyme in the PI3K/AKT/mTOR signaling cascade.[8][9] In cancers with activating PIK3CA mutations, this pathway becomes constitutively active, driving uncontrolled cell proliferation and survival.[18]

This compound exerts its function through a novel, dual mechanism:

-

ATP-Competitive Inhibition : It binds to the ATP pocket of PI3Kα, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][2][4] This action blocks the recruitment and activation of downstream effectors like AKT.[8]

-

Mutant-Selective Degradation : Uniquely, this compound selectively binds to the mutant p110α protein complex, triggering its proteasome-mediated degradation.[5][6][7] This removes the oncogenic driver protein, leading to a more durable inhibition of the pathway and preventing the feedback reactivation often seen with other PI3K inhibitors.[5][6]

This dual action results in the inhibition of cell proliferation and the induction of apoptosis in PIK3CA-mutated cancer cells.[12]

Caption: The PI3K/AKT/mTOR signaling pathway and the dual inhibitory mechanism of this compound.

Pharmacodynamics and In-Vitro Efficacy

This compound is highly potent against PI3Kα, with nanomolar to sub-nanomolar activity. Its selectivity is a key feature, showing over 300-fold greater inhibition of the alpha isoform compared to the beta, delta, and gamma isoforms, which is anticipated to reduce off-target toxicities like gastrointestinal issues.[4][12][13]

Table 3: In-Vitro Activity of this compound

| Target / Cell Line | Assay Type | Value | Reference(s) |

| PI3Kα | Kinase Inhibition Assay | IC₅₀: 0.038 nM | [1][2][3][4][19] |

| PI3Kβ | Kinase Inhibition Assay | >300-fold less potent than α | [4][14] |

| PI3Kδ | Kinase Inhibition Assay | >300-fold less potent than α | [4][14] |

| PI3Kγ | Kinase Inhibition Assay | >300-fold less potent than α | [4][14] |

| HCC1954 (Breast Cancer) | Cell Proliferation Assay | EC₅₀: 60 nM | [1][2] |

| MCF7 (Breast Cancer) | Cell Proliferation Assay | EC₅₀: 30 nM | [1][2] |

Experimental Protocols

The characterization of this compound involves standard biochemical and cell-based assays to determine its potency, selectivity, and cellular effects.

Kinase Inhibition Assay (Biochemical Potency)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.

Objective: To determine the IC₅₀ value of this compound against PI3Kα.

Methodology (Representative):

-

Reagents: Recombinant human PI3Kα enzyme, PIP2 substrate, ATP, and a detection reagent (e.g., ADP-Glo™).

-

Procedure:

-

A serial dilution of this compound is prepared in DMSO and added to microplate wells.

-

Recombinant PI3Kα enzyme is added to the wells and incubated with the compound.

-

The kinase reaction is initiated by adding a mixture of PIP2 substrate and ATP.

-

The reaction is allowed to proceed for a defined period at room temperature.

-

The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent.

-

-

Data Analysis: Luminescence signals are plotted against the logarithm of this compound concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC₅₀ value.

Caption: Workflow for a typical biochemical kinase inhibition assay.

Cell Proliferation Assay (Cellular Potency)

This assay measures the effect of a compound on the proliferation or viability of cancer cell lines.

Objective: To determine the EC₅₀ value of this compound in PIK3CA-mutant cancer cells (e.g., MCF7, HCC1954).

Methodology (Representative):

-

Reagents: Cancer cell lines, cell culture medium, and a viability detection reagent (e.g., CellTiter-Glo®).

-

Procedure:

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

Cells are incubated with the compound for a specified period (e.g., 4 days).[1]

-

A viability reagent (which measures intracellular ATP levels) is added to each well.

-

Luminescence is measured using a plate reader.

-

-

Data Analysis: The luminescence signal, which is proportional to the number of viable cells, is normalized to untreated controls and plotted against the logarithm of this compound concentration to determine the EC₅₀ value.

Caption: Workflow for a cell-based proliferation/viability assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | GDC-0077 | PI3K Inhibitor | Apoptosis | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | C18H19F2N5O4 | CID 124173720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 9. What is this compound used for? [synapse.patsnap.com]

- 10. HER2-Negative Breast Cancer: this compound Plus Palbociclib and Fulvestrant Shows Promising Results for PIK3CA-Mutated Cases [medoncmd.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. This compound: A Selective Inhibitor of Mutant PI3Kα for the Treatment of Breast Cancer [xiahepublishing.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ascopubs.org [ascopubs.org]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. tenovapharma.com [tenovapharma.com]

- 17. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 18. roche.com [roche.com]

- 19. This compound, 2060571-02-8 | BroadPharm [broadpharm.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inavolisib (also known as GDC-0077) is an investigational, orally available, potent, and highly selective small-molecule inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform.[1][2][3] What sets this compound apart is its dual mechanism of action: not only does it inhibit the catalytic activity of PI3Kα, but it also specifically triggers the degradation of the mutant p110α protein, the catalytic subunit of PI3Kα encoded by the PIK3CA gene.[2][4] This targeted degradation leads to a more sustained and profound inhibition of the PI3K/AKT/mTOR signaling pathway, which is a critical driver of cell growth, proliferation, and survival in many cancers, particularly those harboring PIK3CA mutations.[1][5][6]

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, drawing from preclinical studies. It is intended to be a valuable resource for researchers and professionals involved in oncology drug development.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of this compound have been characterized in a range of preclinical in vitro and in vivo studies, which have informed the prediction of its human pharmacokinetic profile.[2][7]

Preclinical Pharmacokinetics

This compound has demonstrated favorable pharmacokinetic properties in several preclinical species. The systemic clearance was observed to be low in mice, monkeys, and dogs, but high in rats.[2][7] Oral bioavailability was found to be moderate to high, ranging from 57.5% to 100% across the tested species.[2][7]

| Parameter | Mouse | Rat | Dog | Monkey | Reference |

| Systemic Clearance | Low | High | Low | Low | [2][7] |

| Oral Bioavailability | 57.5% - 100% | 57.5% - 100% | 57.5% - 100% | 57.5% - 100% | [2][7] |

Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound Across Species.

Human Pharmacokinetics

Based on preclinical data and early-phase clinical trials, the human pharmacokinetic profile of this compound has been predicted and observed. The drug exhibits approximately two-fold accumulation and reaches a steady state by Day 5 of administration.[1]

| Parameter | Value | Reference |

| Bioavailability | 76% | [8] |

| Median Time to Maximum Plasma Concentration (Tmax) | 3 hours | [8] |

| Apparent Volume of Distribution | 155 L | [9][10] |

| Plasma Protein Binding | 37% | [8][9] |

| Elimination Half-life | 15 hours | [8][9] |

| Total Clearance | 8.8 L/h | [9] |

Table 2: Summary of Human Pharmacokinetic Parameters of this compound.

In Vitro Properties

In vitro studies have provided further insight into the absorption and metabolism of this compound.

| Parameter | Value/Observation | Reference |

| Permeability (MDCK cells) | 1.9 x 10⁻⁶ cm/s (moderate) | [2][7] |

| Efflux Transporter Substrate | P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) | [2][7] |

| Metabolic Stability (Hepatocytes) | Stable in human and preclinical species | [2][7] |

| Primary Metabolism | Hydrolysis | [9] |

| CYP Involvement | Minimally metabolized by CYP3A | [9] |

Table 3: Summary of In Vitro Properties of this compound.

Pharmacodynamics

This compound's pharmacodynamic effects are a direct consequence of its mechanism of action, leading to the inhibition of the PI3K/AKT/mTOR pathway and subsequent anti-tumor activity in PIK3CA-mutated cancer models.[11]

Target Engagement and Pathway Inhibition

This compound potently and selectively inhibits PI3Kα. In biochemical assays, it was found to be over 300-fold more selective for the α isoform over the β, δ, and γ isoforms.[12][13] This high selectivity is thought to contribute to a more manageable safety profile by sparing other PI3K isoforms that are important for normal physiological functions.[11][12]

The inhibition of PI3Kα by this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] This, in turn, prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.[1] The reduced activation of AKT leads to the downstream inhibition of the mTOR signaling pathway, which is crucial for protein synthesis and cell proliferation.[1] this compound has been shown to inhibit the phosphorylation of AKT in vivo.[8]

In Vivo Anti-Tumor Efficacy

This compound has demonstrated robust anti-tumor efficacy in preclinical xenograft models of PIK3CA-mutated, estrogen receptor-positive breast cancer.[8][10][11] The combination of this compound with other targeted agents, such as the CDK4/6 inhibitor palbociclib and the estrogen receptor antagonist fulvestrant, has been shown to result in increased tumor growth inhibition compared to each agent alone or in doublet combinations.[10][11]

| Model | Effect | Reference |

| PIK3CA-mutant KPL-4 breast cancer xenograft | Efficacious | [2][7] |

| PIK3CA-mutated, estrogen receptor-positive breast cancer xenograft | Reduced tumor growth | [8][10][11] |

| PIK3CA-mutated xenograft (with palbociclib and fulvestrant) | Increased tumor growth inhibition | [10][11] |

Table 4: Summary of this compound's In Vivo Anti-Tumor Efficacy.

Signaling Pathway and Experimental Workflow

PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the point of intervention by this compound.

References

- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 2. Preclinical assessment of the PI3Kα selective inhibitor this compound and prediction of its pharmacokinetics and efficacious dose in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. researchgate.net [researchgate.net]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. drugs.com [drugs.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. This compound: A Selective Inhibitor of Mutant PI3Kα for the Treatment of Breast Cancer [xiahepublishing.com]

- 12. ascopubs.org [ascopubs.org]

- 13. Phase I/Ib Trial of this compound Plus Palbociclib and Endocrine Therapy for PIK3CA-Mutated, Hormone Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inavolisib (also known as GDC-0077 or RG6114) is a potent and highly selective oral inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform, which is encoded by the PIK3CA gene.[1][2][3] Activating mutations in PIK3CA are among the most common oncogenic drivers in solid tumors, particularly in hormone receptor-positive (HR+), HER2-negative breast cancer.[4][5] this compound possesses a unique dual mechanism of action: it not only inhibits the kinase activity of PI3Kα but also specifically promotes the proteasome-mediated degradation of the mutant p110α protein, the catalytic subunit of PI3Kα.[1][3][6][7] This leads to a sustained and profound suppression of the PI3K/AKT/mTOR signaling pathway, which is critical for tumor cell growth, proliferation, and survival.[6][8] These characteristics suggest this compound may offer a wider therapeutic window compared to other PI3K inhibitors.[4][5] This document provides detailed protocols for utilizing this compound in cell culture-based experiments to assess its biological activity.

Mechanism of Action: The PI3K/AKT/mTOR Pathway

The PI3K pathway is a central signaling node that translates extracellular signals from receptor tyrosine kinases (RTKs) into intracellular responses.[6][9] Upon activation, PI3Kα phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][6] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the kinase AKT.[6][10] Activated AKT (phospho-AKT) subsequently phosphorylates a multitude of substrates, including mTOR, which promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis.[6][8] In cancers with PIK3CA mutations, this pathway is constitutively active.[6] this compound exerts its effect by directly inhibiting the conversion of PIP2 to PIP3 and by inducing the degradation of the mutant PI3Kα enzyme.[6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | GDC-0077 | PI3K Inhibitor | Apoptosis | TargetMol [targetmol.com]

- 3. Discovery of GDC-0077 (this compound), a Highly Selective Inhibitor and Degrader of Mutant PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. esmo.org [esmo.org]

- 6. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Expert consensus on the clinical application of PI3K/AKT/mTOR inhibitors in the treatment of advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. oncotarget.com [oncotarget.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inavolisib, also known as GDC-0077, is a potent and selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) enzyme.[1] It exhibits a dual mechanism of action by not only inhibiting the kinase activity of PI3Kα but also by promoting the degradation of its mutated form, p110α.[2][3] This compound is under investigation for its therapeutic potential in cancers with activating mutations in the PIK3CA gene, which are common in various solid tumors, including breast cancer.[4][5][6][7] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in preclinical and clinical research. These application notes provide detailed protocols for the preparation, storage, and handling of this compound for laboratory use.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate molarity calculations and understanding the compound's behavior in different solvents.

| Property | Value | Reference |

| Chemical Name | (2S)-2-[[2-[(4S)-4-(difluoromethyl)-2-oxo-1,3-oxazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][4][6]benzoxazepin-9-yl]amino]propanamide | [6] |

| Molecular Formula | C₁₈H₁₉F₂N₅O₄ | [4][6] |

| Molecular Weight | 407.37 g/mol | [4][6] |

| Appearance | White to off-white, greyish pink, greyish orange, or greyish yellow powder | [8] |

| Aqueous Solubility | pH-dependent; greatest solubility at low pH.[8] Insoluble in water.[9] | |

| Organic Solvent Solubility | DMSO: ≥ 81 mg/mL (198.83 mM) | [9] |

Signaling Pathway

This compound targets the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism.[2][4][10] In many cancers, mutations in PIK3CA lead to constitutive activation of this pathway, promoting tumorigenesis.[11] this compound selectively inhibits the p110α catalytic subunit of PI3Kα, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][10] This, in turn, prevents the activation of downstream effectors such as AKT and mTOR, leading to reduced cell proliferation and increased apoptosis in cancer cells harboring PIK3CA mutations.[2][12]

Experimental Protocols

Materials and Equipment

-

This compound powder (analytical grade)

-

Dimethyl sulfoxide (DMSO), anhydrous, sterile

-

Sterile, DNase/RNase-free microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions

-

Handle this compound in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate PPE to avoid skin and eye contact.

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling.[13]

-

In case of contact, wash the affected area thoroughly with water.[13]

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for in vitro experiments.

Step-by-Step Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 407.37 g/mol x 1000 mg/g = 4.0737 mg

-

-

-

Weighing the compound:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh approximately 4.07 mg of this compound powder into the tube. Record the exact weight.

-

-

Adding the solvent:

-

Based on the actual weight of this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

-

Volume (mL) = [Mass (mg) / 407.37 ( g/mol )] / 10 (mmol/L)

-

-

Add the calculated volume of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder. It is recommended to use newly opened DMSO as it can be hygroscopic, which may affect solubility.[14]

-

-

Dissolution:

-

Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[14]

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

For long-term storage (up to 6 months), store the aliquots at -80°C.[14] For short-term storage (up to 1 month), -20°C is acceptable.[14]

-

Working Dilutions

For cell-based assays, the 10 mM DMSO stock solution should be serially diluted to the desired final concentration in the appropriate cell culture medium. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Example Dilution: To prepare a 10 µM working solution in 1 mL of cell culture medium:

-

Prepare an intermediate dilution of the 10 mM stock solution (e.g., 1:10 in DMSO to get 1 mM).

-

Add 1 µL of the 1 mM intermediate solution to 999 µL of cell culture medium.

Stability

This compound powder is stable when stored at -20°C for up to 3 years.[14] Stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[14] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound. It is recommended to prepare fresh working solutions for each experiment from a frozen aliquot.

References

- 1. This compound | GDC-0077 | PI3K Inhibitor | Apoptosis | TargetMol [targetmol.com]

- 2. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. This compound | C18H19F2N5O4 | CID 124173720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. esmo.org [esmo.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound: A Selective Inhibitor of Mutant PI3Kα for the Treatment of Breast Cancer [xiahepublishing.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inavolisib (also known as GDC-0077) is a potent and selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform.[1][2] It has demonstrated significant anti-tumor activity, particularly in cancers harboring activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα.[3][4][5] this compound's mechanism of action involves not only the inhibition of the kinase activity but also the promotion of the degradation of the mutant p110α protein.[4][6][7] This dual action leads to a sustained suppression of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[4][5] Recently, this compound, in combination with palbociclib and fulvestrant, received FDA approval for the treatment of patients with PIK3CA-mutated, hormone receptor (HR)-positive, HER2-negative advanced or metastatic breast cancer.

These application notes provide detailed protocols for assessing the in vitro efficacy of this compound by measuring its impact on the viability of cancer cell lines. The included methodologies are standard colorimetric and luminescence-based assays widely used in cancer research and drug discovery.

Mechanism of Action: this compound and the PI3K/Akt/mTOR Pathway

This compound selectively targets the p110α subunit of PI3K, showing greater potency for mutant forms of the enzyme compared to the wild-type.[1] This specificity is crucial as activating mutations in PIK3CA are common drivers of tumorigenesis. By inhibiting PI3Kα, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. This, in turn, inhibits the mTOR signaling pathway, a central regulator of cell growth and proliferation. Furthermore, this compound induces the proteasome-dependent degradation of mutant PI3Kα, leading to a more profound and durable inhibition of the pathway.[1][4]

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound in various breast cancer cell lines.

| Cell Line | PIK3CA Mutation Status | Assay Type | IC50 (nM) | Reference |

| HCC1954 | H1047R | CellTiter-Glo | 60 | [1] |

| MCF7 | E545K | CellTiter-Glo | 30 | [1] |

Experimental Workflow for Cell Viability Assays

The general workflow for assessing cell viability following this compound treatment involves several key steps, from cell culture to data analysis.

Experimental Protocols

Below are detailed protocols for three common cell viability assays suitable for evaluating the effects of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[8]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom tissue culture plates

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[11]

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[8]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background noise.[8]

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[13] The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[14]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent (Promega)

-

Multichannel pipette

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Drug Treatment: Add the desired concentrations of this compound to the wells. Include vehicle-only controls.

-

Incubation: Incubate the plate for the chosen treatment period (e.g., 72 hours) at 37°C and 5% CO2.

-

Reagent Preparation and Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[14]

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14]

-

Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14] Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

-

Luminescence Reading: Measure the luminescence using a luminometer.

-

Data Analysis: Determine the percentage of cell viability for each this compound concentration compared to the vehicle control. Calculate the IC50 value by plotting cell viability against the log of the drug concentration.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that relies on the ability of SRB to bind to protein components of cells, providing an estimation of total biomass.[15]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom tissue culture plates

-

Trichloroacetic acid (TCA), cold (10% w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Wash solution (1% v/v acetic acid)

-

Tris base solution (10 mM, pH 10.5)

-

Multichannel pipette

-

Microplate reader (absorbance at 540 nm)

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at an appropriate density in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).

-

Cell Fixation: Gently add 50-100 µL of cold 10% TCA to each well to fix the cells.[15] Incubate at 4°C for at least 1 hour.[15]

-

Washing: Remove the TCA and wash the plates five times with 1% acetic acid to remove unbound dye.[15] Allow the plates to air dry completely.[15]

-

Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[15]

-

Washing: Wash the plates again with 1% acetic acid to remove unbound SRB.[15] Repeat this wash step at least three times.[15]

-

Solubilization: Air dry the plates. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[15]

-

Absorbance Reading: Measure the absorbance at approximately 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of GDC-0077 (this compound), a Highly Selective Inhibitor and Degrader of Mutant PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (this compound) Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical assessment of the PI3Kα selective inhibitor this compound and prediction of its pharmacokinetics and efficacious dose in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. broadpharm.com [broadpharm.com]

- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 14. ch.promega.com [ch.promega.com]

- 15. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inavolisib (also known as GDC-0077) is a potent and selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform, which is frequently mutated in breast cancer.[1][2] A key feature of this compound is its dual mechanism of action: it not only inhibits the kinase activity of PI3Kα but also promotes the degradation of the mutated p110α protein.[1] This targeted degradation leads to sustained pathway inhibition. Preclinical studies utilizing xenograft mouse models have been instrumental in characterizing the in vivo efficacy and mechanism of action of this compound, both as a single agent and in combination with other standard-of-care therapies for breast cancer. These models have demonstrated that this compound can lead to tumor regression and effectively inhibit the PI3K/AKT/mTOR signaling pathway.[3][4]

This document provides a summary of the quantitative data from these preclinical studies, detailed protocols for the application of this compound in xenograft models, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the in vivo efficacy of this compound in various breast cancer xenograft models.

Table 1: Single Agent and Combination Therapy Efficacy of this compound in a PIK3CA-Mutant Breast Cancer Xenograft Model

| Xenograft Model | Treatment Group | Dosage | Mean Tumor Growth Inhibition (TGI) | Reference |

| MCF-7 (PIK3CA-mutant) | This compound + Palbociclib + Fulvestrant | 25 mg/kg + 50 mg/kg + 200 mg/kg | 106% | [3] |

| HCC1954 (PIK3CA H1047R) | This compound | 50 mg/kg (single dose) | Depletion of p110α protein expression for up to 8 hours | [3] |

| KPL-4 (HER2+, PIK3CA H1047R) | This compound + T-DM1 | Not specified | Enhanced activity compared to single agents | [3] |

Signaling Pathway and Experimental Workflow

PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound

This compound targets the PI3Kα isoform, a critical component of the PI3K/Akt/mTOR signaling pathway. This pathway is a key regulator of cell growth, proliferation, and survival. Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα, lead to the constitutive activation of this pathway, driving tumorigenesis. This compound's inhibition of PI3Kα blocks the conversion of PIP2 to PIP3, thereby preventing the activation of AKT and downstream effectors like mTOR.

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

General Experimental Workflow for this compound Efficacy Studies in Xenograft Models

The following diagram outlines a typical workflow for assessing the efficacy of this compound in breast cancer xenograft mouse models.

Caption: Workflow for this compound xenograft studies.

Experimental Protocols

The following are generalized protocols for conducting this compound efficacy studies in breast cancer xenograft models, based on commonly reported methodologies.

Protocol 1: Establishment of Cell Line-Derived Xenografts (CDX)

Materials:

-

PIK3CA-mutant human breast cancer cell lines (e.g., MCF-7, KPL-4, HCC1954)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Matrigel (optional)

-

Female immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old

-

Sterile syringes and needles

Procedure:

-

Cell Culture: Culture breast cancer cells according to standard protocols to achieve a sufficient number of cells for implantation.

-

Cell Preparation: On the day of implantation, harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or a mixture of PBS and Matrigel. Perform a cell count and viability assessment.

-

Implantation: Subcutaneously inject the cell suspension (typically 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Protocol 2: this compound Formulation and Administration

Materials:

-

This compound (GDC-0077) powder

-

Vehicle components (e.g., DMSO, PEG300, Tween 80, sterile water or corn oil)

-

Oral gavage needles

Procedure:

-

Formulation Preparation: Prepare the this compound formulation. A reported formulation involves dissolving this compound in a vehicle suitable for oral administration. For example, a stock solution in DMSO can be diluted with PEG300, Tween 80, and water. The final concentration should be calculated based on the desired dosage and the average weight of the mice.

-

Administration: Administer this compound or the vehicle control to the mice via oral gavage. A typical dosage used in preclinical studies is 25 mg/kg, administered daily.

-

Treatment Duration: Continue treatment for a specified period, as defined by the study design, or until the tumors in the control group reach a predetermined endpoint size.

Protocol 3: Efficacy Evaluation and Data Analysis

Procedure:

-

Tumor Measurement: Continue to measure tumor volumes and body weights of the mice regularly throughout the treatment period.

-

Endpoint: The study may be terminated when tumors in the control group reach a specific size, or after a fixed duration of treatment.

-

Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. TGI can be calculated as: [1 - (mean tumor volume of treated group at endpoint / mean tumor volume of control group at endpoint)] x 100%.

-

Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences in tumor growth between the treatment and control groups.

-

Pharmacodynamic Analysis (Optional): Tumors can be harvested at the end of the study for analysis of downstream signaling pathway modulation (e.g., levels of phosphorylated AKT and S6) by methods such as western blotting or immunohistochemistry.

Conclusion

Xenograft mouse models of breast cancer are a critical tool in the preclinical evaluation of targeted therapies like this compound. The data from these models have demonstrated the potent anti-tumor activity of this compound, particularly in PIK3CA-mutated contexts, and have provided a strong rationale for its clinical development. The protocols outlined in this document provide a framework for conducting in vivo studies to further investigate the efficacy and mechanism of action of this compound and other novel anti-cancer agents.

References

- 1. This compound: A Selective Inhibitor of Mutant PI3Kα for the Treatment of Breast Cancer [xiahepublishing.com]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (this compound) Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inavolisib (also known as GDC-0077) is a potent and selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform, which is frequently mutated in various cancers. It also promotes the degradation of the mutated p110α protein, the catalytic subunit of PI3Kα.[1] The quantification of this compound in biological matrices such as plasma and tissue is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the analytical methods used to quantify this compound in biological samples, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is the gold standard for this type of analysis due to its high sensitivity and selectivity.

Signaling Pathway of this compound

This compound targets the PI3K/AKT/mTOR signaling pathway, a critical pathway for regulating cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is overactive due to mutations in genes like PIK3CA, which encodes the p110α catalytic subunit of PI3K. By inhibiting PI3Kα, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. This, in turn, prevents the activation of downstream effectors like AKT and mTOR, ultimately leading to reduced cancer cell proliferation and survival.[2]

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Analytical Method: LC-MS/MS for this compound in Human Plasma

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in biological matrices due to its high sensitivity, specificity, and wide dynamic range. The following protocol is a representative method based on established procedures for similar small molecule kinase inhibitors.

Experimental Workflow

Caption: Experimental workflow for this compound quantification in plasma.

Detailed Experimental Protocol

1. Sample Preparation (Protein Precipitation)

-

To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled this compound or a structurally similar compound).

-

Add 200 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for injection.

2. Liquid Chromatography Conditions

| Parameter | Condition |

| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | Approximately 5-7 minutes |

3. Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition this compound | Q1: m/z 523.2 → Q3: m/z 461.2 (example) |

| MRM Transition IS | To be determined based on the selected internal standard (e.g., m/z 527.2 → 465.2 for a deuterated analog) |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Collision Gas | Nitrogen |

Note: The exact MRM transitions for this compound should be optimized by direct infusion of a standard solution into the mass spectrometer.

Bioanalytical Method Validation

The developed LC-MS/MS method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for the intended application. The following tables summarize the typical validation parameters and their acceptance criteria.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Result | Acceptance Criteria |

| Calibration Range | 1 - 1000 ng/mL | - |

| Regression Model | Linear, weighted (1/x²) | - |

| Correlation Coefficient (r²) | > 0.99 | ≥ 0.99 |

| LLOQ | 1 ng/mL | Signal-to-noise ratio ≥ 10 |

| LLOQ Accuracy | Within ± 20% of nominal value | Within ± 20% |

| LLOQ Precision | ≤ 20% Coefficient of Variation (%CV) | ≤ 20% |

Table 2: Accuracy and Precision

| Concentration Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) | Acceptance Criteria (Accuracy/Precision) |

| LLOQ | 1 | 95.0 - 105.0 | < 15.0 | 93.0 - 107.0 | < 18.0 | Within ± 20% / ≤ 20% |

| Low QC | 3 | 98.0 - 102.0 | < 10.0 | 97.0 - 103.0 | < 12.0 | Within ± 15% / ≤ 15% |

| Mid QC | 100 | 99.0 - 101.0 | < 8.0 | 98.0 - 102.0 | < 10.0 | Within ± 15% / ≤ 15% |

| High QC | 800 | 97.0 - 103.0 | < 9.0 | 96.0 - 104.0 | < 11.0 | Within ± 15% / ≤ 15% |

Table 3: Recovery and Matrix Effect

| Concentration Level | Mean Recovery (%) | Mean Matrix Effect (%) | IS-Normalized Matrix Factor | Acceptance Criteria (Precision of Recovery and Matrix Effect) |

| Low QC | 85.2 | 98.5 | 0.99 | %CV ≤ 15% |

| High QC | 88.9 | 101.2 | 1.01 | %CV ≤ 15% |

Table 4: Stability

| Stability Condition | Duration | Mean Stability (%) | Acceptance Criteria |

| Bench-top (Room Temperature) | 24 hours | 96.5 | Within ± 15% of initial concentration |

| Autosampler (4°C) | 48 hours | 98.2 | Within ± 15% of initial concentration |

| Freeze-Thaw (from -80°C) | 3 cycles | 95.8 | Within ± 15% of initial concentration |

| Long-term Storage (-80°C) | 90 days | 97.1 | Within ± 15% of initial concentration |

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in human plasma. The protocol, along with the validation data, demonstrates that the method is sensitive, specific, accurate, and precise, making it suitable for supporting clinical and non-clinical studies of this compound. Proper method validation is essential to ensure the integrity of the data generated for pharmacokinetic and toxicokinetic evaluations.

References

Troubleshooting & Optimization

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues encountered when working with inavolisib (also known as GDC-0077) in DMSO. Our aim is to equip researchers with the necessary information to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Is this compound soluble in DMSO?

A1: Yes, this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] Commercially available data indicates a high solubility, with concentrations of up to 100 mg/mL being achievable.[1] However, it is crucial to use fresh, high-quality DMSO to achieve optimal dissolution.

Q2: Why is my this compound not fully dissolving in DMSO?

A2: Several factors can contribute to incomplete dissolution. A primary reason is the hygroscopic nature of DMSO, which readily absorbs moisture from the atmosphere.[1] This absorbed water can significantly reduce the solubility of this compound. Additionally, the quality and purity of the this compound lot can influence its solubility.

Q3: What is the recommended procedure for dissolving this compound in DMSO?

A3: To prepare a stock solution, it is recommended to use newly opened, anhydrous DMSO.[1] Aiding the dissolution process by vortexing and sonicating the solution is also advised.[1] For a detailed step-by-step guide, please refer to the Experimental Protocols section.

Q4: Can I store this compound stock solutions in DMSO?

A4: Yes, this compound stock solutions in DMSO can be stored. For short-term storage, -20°C is suitable for up to one month. For longer-term storage, it is recommended to store aliquots at -80°C, which can maintain stability for up to six months.[1] It is important to avoid repeated freeze-thaw cycles.

Q5: My this compound precipitates when I add the DMSO stock solution to my aqueous cell culture media. What should I do?

A5: This is a common issue when diluting a DMSO-solubilized compound into an aqueous buffer or media. To mitigate this, ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid cytotoxicity. Adding the DMSO stock dropwise while gently vortexing the media can aid in dispersion. Pre-warming the media to 37°C may also help prevent precipitation.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| This compound powder does not fully dissolve in DMSO. | 1. DMSO has absorbed moisture. 2. Insufficient mixing. 3. This compound lot variability. | 1. Use a fresh, unopened bottle of anhydrous DMSO. 2. Vortex the solution vigorously and sonicate in a water bath for 10-15 minutes. 3. If the issue persists, contact the supplier for lot-specific solubility information. |

| A precipitate forms immediately upon adding the this compound DMSO stock to aqueous media. | 1. Rapid change in solvent polarity. 2. High final concentration of this compound. 3. Low temperature of the aqueous media. | 1. Add the DMSO stock solution drop-by-drop to the media while gently vortexing. 2. Consider making an intermediate dilution in media with a slightly higher DMSO concentration before the final dilution. 3. Pre-warm the cell culture media to 37°C before adding the this compound stock. |

| A precipitate appears in the cell culture plate after incubation. | 1. Compound has low aqueous stability over time. 2. Interaction with components in the serum or media. | 1. Prepare fresh dilutions of this compound for each experiment. 2. Reduce the serum concentration if possible, or test different types of serum. 3. Visually inspect plates before and after adding cells to differentiate between compound precipitation and cellular debris. |

| Inconsistent experimental results. | 1. Inaccurate concentration of the stock solution due to incomplete dissolution. 2. Degradation of this compound in the stock solution. | 1. Ensure the compound is fully dissolved before making dilutions. Consider a brief centrifugation to pellet any undissolved material before taking the supernatant for dilution. 2. Aliquot the stock solution upon preparation to minimize freeze-thaw cycles and store at -80°C. |

Data Presentation

Table 1: Solubility of this compound in Common Solvents

| Solvent | Solubility |

| DMSO (Dimethyl Sulfoxide) | 100 mg/mL[1] |

| Water | Insoluble |

| Ethanol | Insoluble |

Note: It is highly recommended to use fresh, anhydrous DMSO for optimal solubility.

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder (Molecular Weight: 407.37 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator water bath

Procedure:

-

Weighing: Accurately weigh out 4.07 mg of this compound powder and place it into a sterile microcentrifuge tube.

-

Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolution:

-

Vortex the tube vigorously for 1-2 minutes.

-

Place the tube in a sonicator water bath for 10-15 minutes to ensure complete dissolution. Visually inspect the solution to confirm there are no visible particles.

-

-

Storage:

-

For immediate use, the solution can be kept at room temperature, protected from light.

-

For short-term storage (up to 1 month), store at -20°C.

-

For long-term storage (up to 6 months), aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]

-